REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([F:15])[C:5]([C:13]#[N:14])=[C:6]([NH:8][CH2:9][C:10]([NH2:12])=[O:11])[CH:7]=1.CC[O-].[Na+]>CC(O)C>[NH2:14][C:13]1[C:5]2[C:6](=[CH:7][C:2]([Br:1])=[CH:3][C:4]=2[F:15])[NH:8][C:9]=1[C:10]([NH2:12])=[O:11] |f:1.2|
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Name
|
2-(5-bromo-2-cyano-3-fluorophenylamino)acetamide
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Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=C(C1)NCC(=O)N)C#N)F
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the suspension was refluxed for 14 h
|
Duration
|
14 h
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated
|
Type
|
ADDITION
|
Details
|
water was added
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(NC2=CC(=CC(=C12)F)Br)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.4 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |